Tetradifon Tetradifon Tetradifon is a fungicide, commonly used for control of red spider mites affecting citrus fruits, deciduous fruits and ornamental plants. It is also used for weed control management.
Tetradifon is a sulfone that is diphenylsulfone in which one of the phenyl groups is substituted by chlorine at position 4, while the other is substituted by a chlorine at positions 2, 4, and 5. It is an organochlorine acaricide, a trichlorobenzene, a sulfone and a member of monochlorobenzenes.
Brand Name: Vulcanchem
CAS No.: 116-29-0
VCID: VC0545017
InChI: InChI=1S/C12H6Cl4O2S/c13-7-1-3-8(4-2-7)19(17,18)12-6-10(15)9(14)5-11(12)16/h1-6H
SMILES: C1=CC(=CC=C1S(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl)Cl
Molecular Formula: C12H6Cl4O2S
(C6H2Cl3)OSO(C6H4Cl)
C12H6Cl4O2S
Molecular Weight: 356 g/mol

Tetradifon

CAS No.: 116-29-0

Cat. No.: VC0545017

Molecular Formula: C12H6Cl4O2S
(C6H2Cl3)OSO(C6H4Cl)
C12H6Cl4O2S

Molecular Weight: 356 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Tetradifon - 116-29-0

Specification

CAS No. 116-29-0
Molecular Formula C12H6Cl4O2S
(C6H2Cl3)OSO(C6H4Cl)
C12H6Cl4O2S
Molecular Weight 356 g/mol
IUPAC Name 1,2,4-trichloro-5-(4-chlorophenyl)sulfonylbenzene
Standard InChI InChI=1S/C12H6Cl4O2S/c13-7-1-3-8(4-2-7)19(17,18)12-6-10(15)9(14)5-11(12)16/h1-6H
Standard InChI Key MLGCXEBRWGEOQX-UHFFFAOYSA-N
Impurities The 2 impurities 2,4,5-trichlorophenyl phenyl sulfone and dichlorophenyl phenyl sulfone were isolated from /technical grade/ tetradifon by GLC. They were identified by comparison for their mass spectra and retention times with those of synthesized samples. The impurities have identical mass no (m/e= 320) and very similar mass spectra and GLC retention times to those of 2,3,7,8-tetrachlorodibenzodioxin, a likely toxic impurity of tetradifon. This similarity can be a reason of substantial errors in the GLC determination or mass fragmentation of this toxic impurity.
SMILES C1=CC(=CC=C1S(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl)Cl
Canonical SMILES C1=CC(=CC=C1S(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl)Cl
Appearance Solid powder
Colorform Crystals from benzene
White, crystalline powde
Melting Point 147.0 °C
146.5 - 147.5 °C
148-149 °C

Introduction

Chemical Architecture and Physicochemical Properties

Molecular Characteristics

Tetradifon (C₁₂H₆Cl₄O₂S) features a diphenylsulfone backbone substituted with chlorine atoms at the 2,4,5-positions on one phenyl ring and a single para-chlorine on the adjacent aromatic system . This configuration confers exceptional stability against photolytic and thermal degradation, with decomposition temperatures exceeding 120°C . X-ray crystallography reveals a dihedral angle of 85.3° between the aromatic rings, creating a sterically hindered structure that resists nucleophilic attack .

Physical Parameters

The compound manifests as white orthorhombic crystals in pure form (melting point: 145-147°C) or khaki-colored powder in technical-grade formulations (melting range: 120-140°C) . Its vapor pressure of 3.199×10⁻⁸ Pa at 20°C ensures minimal volatilization under field conditions . Solubility profiles demonstrate marked lipophilicity:

PropertyValueSource
Water Solubility (10°C)50 μg/L
Log P (octanol/water)4.82
Density (20°C)1.563 g/cm³
Henry's Law Constant2.7×10⁻⁵ Pa·m³/mol

This hydrophobicity facilitates bioaccumulation in adipose tissues, with a bioconcentration factor (BCF) of 1,200 in fish models . The sulfone group's electron-withdrawing nature (-SO₂-) enhances resistance to hydrolytic cleavage, maintaining acaricidal efficacy for 40-50 days post-application .

Industrial Synthesis and Production Scalability

Chlorosulfonation Pathway

The predominant manufacturing route involves sequential chlorosulfonation and Friedel-Crafts alkylation:

  • Chlorosulfonation: Trichlorobenzene reacts with chlorosulfonic acid (ClSO₃H) at 80-90°C for 3 hours, yielding trichlorobenzenesulfonyl chloride. Excess ClSO₃H drives the reaction to completion, with HCl gas scrubbed via aqueous absorption .

  • Condensation: Aluminum chloride (AlCl₃) catalyzes the electrophilic substitution between trichlorobenzenesulfonyl chloride and chlorobenzene. The exothermic reaction requires controlled addition rates to maintain temperatures below 50°C, achieving 92-95% conversion efficiency .

Process optimization studies indicate that substituting FeCl₃ for AlCl₃ reduces catalyst loading by 18% while maintaining 89% yield, offering cost advantages in large-scale production .

Purification Challenges

Technical-grade tetradifon contains 5-7% sulfonic acid byproducts, necessitating nitric acid oxidation during aqueous washing. Crystallization from chlorobenzene/hexane mixtures (3:1 v/v) elevates purity to 98.5%, though this step accounts for 22% of total production costs .

Agricultural Applications and Resistance Management

Target Pests and Application Protocols

Tetradifon demonstrates ovicidal and larvicidal activity against Tetranychus urticae (two-spotted spider mite) and Panonychus ulmi (European red mite). Field trials on citrus orchards show 95% egg mortality at 0.05% concentration, with residual protection persisting through three mite generations . Recommended application rates vary by crop:

CropRate (kg ai/ha)Application Interval (days)
Cotton0.75-1.2514-21
Apple0.5-0.7510-14
Greenhouse0.3-0.57-10

Resistance Development

A 15-year longitudinal study in Spanish citrus groves documented a 34-fold increase in LC₅₀ values, correlating with overuse (>8 applications/year). Resistance mechanisms involve enhanced cytochrome P450-mediated detoxification (CYP6D1 overexpression) and target-site modifications in mite GABA receptors . Integrated resistance management strategies now mandate rotational use with unrelated miticides (e.g., abamectin, spiromesifen) every two treatment cycles.

Mammalian Toxicology and Risk Assessment

Acute and Chronic Exposure

The Japanese Food Safety Commission's 2018 evaluation established a NOAEL of 1.39 mg/kg/day based on thyroid follicular cell adenomas in Sprague-Dawley rats . Key findings from multinational studies include:

  • Hepatotoxicity: Dose-dependent hepatocellular hypertrophy (≥5 mg/kg/day) with single-cell necrosis at 25 mg/kg/day

  • Thyroid Dysregulation: 47% increase in relative thyroid weight at 10 mg/kg/day, mediated by UDP-glucuronosyltransferase induction and subsequent T4 clearance

  • Reproductive Effects: No teratogenicity observed in rabbit models up to 30 mg/kg/day, though rat F1 generation showed 12% reduced body weight at weaning

Carcinogenicity Assessment

Chronic bioassays revealed thyroid tumor incidence rates of 8% (male) and 5% (female) at 15 mg/kg/day, versus 0% in controls. The absence of mutagenicity in Ames tests (≤5000 μg/plate) and chromosomal aberration assays supports a non-genotoxic mechanism involving chronic TSH stimulation .

Ecotoxicological Impacts and Environmental Fate

Aquatic Systems

Daphnia magna exposed to 0.44 mg/L tetradifon for 120 hours exhibited 51% caloric content depletion, impairing molting and reproductive output . Fish toxicity data show:

SpeciesLC₅₀ (96h)NOEC (28d)
Oncorhynchus mykiss2.1 mg/L0.05 mg/L
Cyprinus carpio4.8 mg/L0.12 mg/L

Sediment adsorption coefficients (Kd) range from 1,200-1,800 L/kg, promoting long-term sequestration in anaerobic benthic zones .

Terrestrial Ecotoxicology

Earthworm (Eisenia fetida) avoidance behavior occurs at 35 mg/kg soil, while collembolan reproduction declines by 30% at 50 mg/kg. Avian models show moderate risk (LD₅₀ = 2,150 mg/kg in Coturnix japonica), though secondary poisoning through contaminated prey remains unexplored .

Global Regulatory Frameworks

Usage Restrictions

The European Union revoked tetradifon approvals under Regulation (EC) No 1107/2009 due to endocrine disruption concerns, while Japan maintains a 0.01 ppm maximum residue level (MRL) for apples . The WHO classifies tetradifon as "moderately hazardous" (Class II), requiring protective equipment during foliar applications .

Dietary Exposure Limits

Japan's ADI of 0.013 mg/kg/day incorporates a 100-fold safety margin from the NOAEL, translating to a 0.78 mg daily limit for a 60 kg adult. Monte Carlo simulations estimate 99.7th percentile exposures at 0.007 mg/kg/day in high-consumption populations, suggesting adequate safety margins under current use patterns .

Emerging Research Directions

Recent investigations focus on:

  • Photocatalytic degradation using TiO₂/ZnO nanocomposites (85% removal in 4h sunlight)

  • Mycoremediation potential of Trametes versicolor laccases (kcat = 2.1×10³ min⁻¹)

  • Synergistic miticidal combinations with entomopathogenic fungi (Beauveria bassiana strain GHA)

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